molecular formula C23H31N3O2 B2513423 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide CAS No. 877631-57-7

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B2513423
CAS No.: 877631-57-7
M. Wt: 381.52
InChI Key: GQOMAKAMRKKAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to an ethyl chain substituted with a furan-2-yl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-23(19-8-3-1-4-9-19)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h2,5-7,10-12,17,19,21H,1,3-4,8-9,13-16,18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMAKAMRKKAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound is being investigated for its potential biological activities. Notable applications include:

  • Antimicrobial Properties : Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests that it may have cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy .

Medicine

In medical research, this compound is evaluated for its therapeutic potential in treating various diseases:

  • Neurodegenerative Diseases : It has shown promise as an antagonist at adenosine receptors, which are implicated in conditions like Alzheimer's disease.
  • Psychiatric Disorders : The phenylpiperazine component suggests possible applications in modulating neurotransmitter systems, relevant for conditions such as depression and anxiety .

Industrial Applications

This compound is also explored in industrial contexts:

  • Material Development : Its unique chemical properties allow it to be used in creating novel materials with specific functionalities.
  • Chemical Processes : It can serve as a reagent or catalyst in various chemical reactions, enhancing efficiency in synthetic processes.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound against human cancer cell lines. Results demonstrated significant cytotoxicity, particularly against breast and colon cancer cells, suggesting its potential as a lead compound in cancer drug development .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound found that it could inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms. This highlights its relevance in developing therapeutic agents targeting neurodegeneration .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • Radioligands like 18F-FCWAY and 18F-Mefway exhibit high 5-HT1A receptor affinity (Kd < 1 nM) due to fluorination optimizing lipophilicity and blood-brain barrier penetration .
  • Substitution of the methoxyphenyl group (WAY-100635) with phenyl (target compound) may reduce 5-HT1A selectivity, as electron-donating groups like methoxy enhance receptor interactions .

Comparison with Anticonvulsant Piperazine Derivatives

describes N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives with anticonvulsant activity. Key distinctions include:

  • Core structure : The target compound uses a cyclohexanecarboxamide, while anticonvulsant analogs employ a rigid 2-azaspiro[4.5]decane-1,3-dione system.
  • Substituent effects : Introducing halogenated aryl groups (e.g., 3-chlorophenyl in compound 2c) improved potency (ED50 = 205 mg/kg in mice), suggesting that halogenation or fluorination in the target compound’s phenyl group could enhance activity .

Comparison with 5-HT1A-Targeted Benzofuran/Pyridine Carboxamides

lists compounds like N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34), which share piperazine and carboxamide motifs but differ in:

  • Linker length : A butyl chain in compound 34 vs. an ethyl chain in the target compound.
  • Aromatic groups : Benzofuran (compound 34) vs. furan (target compound). Benzofuran’s larger π-system may increase receptor affinity but reduce metabolic stability compared to furan .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Key Substituents Pharmacological Target Notable Findings Reference
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide C23H30N3O2 (estimated) Phenylpiperazine, furan Potential CNS targets Structural analog of WAY-100635 -
WAY-100635 C25H31N5O2 2-Methoxyphenylpiperazine, pyridine 5-HT1A receptor antagonist Kd = 0.2 nM for 5-HT1A
18F-FCWAY C23H27FN4O2 2-Methoxyphenylpiperazine, fluorine 5-HT1A PET ligand High brain uptake in humans
N-[3-{4-(3-Trifluoromethylphenyl)piperazin-1-yl}-propyl]-spiro derivative (2h) C27H28F3N3O2 3-Trifluoromethylphenylpiperazine Anticonvulsant (MES test) ED50 = 23 mg/kg in mice
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) C24H27IN4O4 2-Methoxyphenylpiperazine, benzofuran Not specified Yield = 63%, Mp = 239–240°C

Structure-Activity Relationship (SAR) Insights

Piperazine Aryl Substitution :

  • Electron-donating groups (e.g., methoxy in WAY-100635) enhance 5-HT1A affinity, while phenyl (target compound) may reduce selectivity .
  • Halogenation (e.g., fluorine in 18F-FCWAY) improves PET ligand utility by balancing lipophilicity and metabolic stability .

Heterocyclic Modifications :

  • Furan’s smaller size vs. benzofuran or pyridine may reduce steric hindrance but decrease π-π stacking interactions with receptors .

Linker Flexibility :

  • Ethyl linkers (target compound) vs. longer alkyl chains (e.g., butyl in compound 34) influence conformational freedom and receptor binding .

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 877631-29-3

The structure includes a furan ring, a phenylpiperazine moiety, and a cyclohexanecarboxamide group, which contribute to its biological properties.

While specific mechanisms of action for this compound are not extensively documented, related compounds have shown potential in several areas:

  • Adenosine Receptor Modulation : The compound may act as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
  • Alpha Receptor Antagonism : It exhibits antagonistic activity at α1 adrenergic receptors, influencing cardiovascular and central nervous system functions.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer’s disease.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerPotential antiproliferative effects against various cancer cells.
AntifungalExhibits antifungal properties, making it a candidate for further research in infectious diseases.
NeuroprotectivePossible neuroprotective effects through modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing the furan and phenylpiperazine moieties have shown antiproliferative effects against various cancer cell lines.

A study demonstrated that compounds with the furan and piperazine structures could inhibit cell growth in breast cancer models, suggesting that this compound may possess similar properties .

Antifungal Activity

Another aspect of its biological activity includes antifungal properties. Compounds structurally related to this compound have been reported to demonstrate antifungal activity against various strains, indicating a potential application in treating fungal infections .

Q & A

Basic: What are the common synthetic routes for preparing N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Amide bond formation : Cyclohexanecarboxylic acid is activated (e.g., using carbodiimides) and coupled to a secondary amine intermediate containing furan and phenylpiperazine moieties.
  • Nucleophilic substitution : The ethyl linker is introduced via reactions such as alkylation of phenylpiperazine derivatives with bromoethyl intermediates.
  • Recrystallization : Final purification often employs acetonitrile or ethanol to achieve high purity (>95%) .
    Key reagents : Phenylpiperazine, furan-2-ylmethylamine, and cyclohexanecarboxylic acid derivatives.

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

Answer:
Stereoselectivity challenges arise in the ethyl linker region. Strategies include:

  • Chiral auxiliaries : Use of enantiopure intermediates or catalysts to direct asymmetric synthesis.
  • Chromatographic resolution : HPLC with chiral stationary phases to separate enantiomers post-synthesis.
  • Crystallization-induced asymmetric transformation : Recrystallization in polar solvents (e.g., acetonitrile) to favor a specific diastereomer .
    Note : Evidence from structurally similar compounds shows that substituents on the phenylpiperazine ring influence steric hindrance and selectivity .

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the furan (δ 6.2–7.4 ppm), phenylpiperazine (δ 2.5–3.5 ppm for piperazine protons), and cyclohexanecarboxamide (δ 1.2–2.0 ppm for cyclohexane) moieties.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for C25_{25}H32_{32}N3_3O2_2: ~406.25).
  • X-ray crystallography : Resolves absolute configuration when crystalline forms are obtainable .

Advanced: How can researchers address conflicting data regarding this compound's receptor-binding specificity?

Answer:
Contradictions in receptor affinity (e.g., serotonin 5-HT1A_{1A} vs. acetylcholinesterase) may arise from:

  • Assay variability : Standardize binding assays (e.g., radioligand displacement using 18^{18}F-Mefway for 5-HT1A_{1A}) to minimize false positives .
  • Metabolite interference : Use HPLC-MS to rule out degradation products during in vitro studies.
  • Structural analogs : Compare with derivatives lacking the furan or piperazine group to identify critical pharmacophores .

Basic: What biological targets are associated with this compound?

Answer:
Primary targets include:

  • Serotonin 5-HT1A_{1A} receptors : Demonstrated via PET imaging with fluorinated analogs (e.g., 18^{18}F-Mefway) showing high brain uptake and specificity .
  • Acetylcholinesterase (AChE) : The trifluoromethyl group enhances interaction with AChE’s catalytic site, increasing acetylcholine levels in synaptic clefts .

Advanced: What computational methods are used to predict its pharmacokinetic (PK) properties?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with 5-HT1A_{1A} receptors, focusing on hydrogen bonds between the carboxamide and Asp116 .
  • ADME prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier penetration (BBB+), validated by in vivo PET studies .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize analogs for synthesis .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

  • HPLC-UV/ELSD : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients.
  • Common impurities :
    • Unreacted phenylpiperazine (retention time ~4.2 min).
    • Oxidized furan derivatives (e.g., furan-2-yl ketone) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • Fluorine substitution : At the phenylpiperazine para position enhances 5-HT1A_{1A} affinity (Ki_i < 1 nM vs. 10 nM for non-fluorinated analogs) .
  • Iodine in benzofuran : Increases lipophilicity (logP +0.5) and in vivo stability, as seen in iodinated benzofuran carboxamides .
  • Trifluoromethyl groups : Improve AChE inhibition (IC50_{50} ~50 nM) by enhancing electrostatic interactions .

Basic: What in vitro assays are used to evaluate its therapeutic potential?

Answer:

  • Radioligand binding assays : Competition studies with 3^{3}H-8-OH-DPAT for 5-HT1A_{1A}.
  • Enzyme inhibition : Ellman’s method for AChE activity.
  • Cell viability assays : MTT tests on neuronal lines to rule off-target toxicity .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental PK data?

Answer:

  • Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the carboxamide).
  • Plasma protein binding : Equilibrium dialysis to measure free fraction, correcting in silico predictions.
  • Species differences : Compare rodent vs. human liver microsome stability to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.